molecular formula C18H16O2 B12618345 1-(4-Benzoylphenyl)pent-1-en-3-one CAS No. 921206-13-5

1-(4-Benzoylphenyl)pent-1-en-3-one

Cat. No.: B12618345
CAS No.: 921206-13-5
M. Wt: 264.3 g/mol
InChI Key: GOSDBKRRNOKQQP-UHFFFAOYSA-N
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Description

1-(4-Benzoylphenyl)pent-1-en-3-one is an α,β-unsaturated ketone featuring a benzoylphenyl substituent at the 1-position of a pentenone backbone. This compound is structurally characterized by a conjugated enone system, which may confer unique electronic and reactivity properties.

Properties

CAS No.

921206-13-5

Molecular Formula

C18H16O2

Molecular Weight

264.3 g/mol

IUPAC Name

1-(4-benzoylphenyl)pent-1-en-3-one

InChI

InChI=1S/C18H16O2/c1-2-17(19)13-10-14-8-11-16(12-9-14)18(20)15-6-4-3-5-7-15/h3-13H,2H2,1H3

InChI Key

GOSDBKRRNOKQQP-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C=CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Benzoylphenyl)pent-1-en-3-one can be synthesized through several methods. One common approach involves the Claisen-Schmidt condensation reaction between benzaldehyde and 1-phenyl-1-pentanone. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the enone product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Benzoylphenyl)pent-1-en-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the enone to the corresponding alcohol or alkane.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of benzoic acid or benzophenone derivatives.

    Reduction: Formation of 1-(4-benzoylphenyl)pentan-3-ol or 1-(4-benzoylphenyl)pentane.

    Substitution: Formation of substituted benzoylphenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that 1-(4-Benzoylphenyl)pent-1-en-3-one exhibits significant anticancer properties. Studies have shown that chalcone derivatives can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, derivatives of this compound have been evaluated for their ability to inhibit specific cancer cell lines, demonstrating promising results in reducing tumor growth .

Antimicrobial Properties
The compound has also been studied for its antimicrobial effects. It has been found to possess activity against a range of bacteria and fungi. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways within the pathogens . This property makes it a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects
Inflammation plays a crucial role in many chronic diseases. Some studies suggest that this compound can modulate inflammatory responses, potentially offering therapeutic benefits in conditions such as arthritis and cardiovascular diseases .

Organic Synthesis

Synthetic Intermediate
In organic synthesis, this compound serves as an important intermediate for synthesizing more complex molecules. Its structure allows for various chemical transformations, including cross-coupling reactions and cycloadditions. For example, it can be used in palladium-catalyzed reactions to produce other functionalized compounds with significant biological activity .

Catalytic Applications
The compound has been utilized in catalytic processes, particularly in the synthesis of other organic compounds. Its ability to participate in reactions under mild conditions makes it valuable in green chemistry initiatives aimed at reducing environmental impact .

Material Science

Photophysical Properties
The photophysical characteristics of this compound have been investigated for potential applications in photonic devices. Its ability to absorb light and emit fluorescence makes it suitable for use in organic light-emitting diodes (OLEDs) and solar cells . Research into its electronic properties continues to reveal insights into how modifications to its structure can enhance performance.

Case Study 1: Anticancer Activity

A study conducted on various chalcone derivatives, including this compound, demonstrated that these compounds could inhibit the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways. The results showed a dose-dependent response, highlighting its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

In another study focusing on the antimicrobial properties of chalcones, this compound was tested against several strains of bacteria. The results indicated significant inhibition zones compared to control samples, suggesting its effectiveness as a natural antimicrobial agent .

Mechanism of Action

The mechanism of action of 1-(4-Benzoylphenyl)pent-1-en-3-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of anticancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(4-Methoxyphenyl)pent-1-en-3-one [FL-no: 07.030]

  • Structural Differences : The methoxy group (electron-donating) replaces the benzoyl group, altering electronic properties and reactivity.
  • Genotoxicity Profile: In vitro: Induces micronuclei (MN) via an aneugenic mechanism (chromosome missegregation) in TK6 cells . In vivo: No clastogenicity observed in rat liver/duodenum comet assays , but in vivo aneugenicity remains unresolved . Mutagenicity: Negative in Ames tests across multiple strains .
  • Regulatory Status: Removed from the EU domestic list of flavorings due to unresolved genotoxicity concerns .

Vanillylidene Acetone [FL-no: 07.046]

  • Structural Features : Contains a vanillyl group (4-hydroxy-3-methoxybenzyl) instead of benzoyl/methoxy substituents.
  • Safety Data: Limited evidence, but structurally related to 1-(4-methoxyphenyl)pent-1-en-3-one. Likely evaluated under the same EFSA group, though specific data are unavailable .

1-(3,5-Bis(benzyloxy)phenyl)pent-1-en-3-one

  • Applications: Intermediate in synthesizing cannabinoid derivatives (e.g., 3''-Hydroxycannabidiol) .

Pent-1-en-3-one (C₅H₈O)

  • Natural Occurrence : Found in olive oil; higher levels correlate with bitter taste .

Data Tables

Table 1: Structural and Functional Comparison

Compound Substituent(s) Key Properties/Applications Genotoxicity Findings
1-(4-Benzoylphenyl)pent-1-en-3-one 4-Benzoylphenyl Synthetic intermediate (inference) No direct data
1-(4-Methoxyphenyl)pent-1-en-3-one 4-Methoxyphenyl Flavoring agent (removed from EU list) Aneugenic in vitro; no clastogenicity in vivo
Vanillylidene acetone Vanillyl group Flavoring agent Group evaluation pending
1-(3,5-Bis(benzyloxy)phenyl)pent-1-en-3-one 3,5-Bis(benzyloxy)phenyl Cannabinoid synthesis intermediate No data

Table 2: In Vitro Genotoxicity Assays for 1-(4-Methoxyphenyl)pent-1-en-3-one

Assay Type Result Mechanism Reference
Micronucleus (TK6 cells) Positive (MN induction) Aneugenic
Ames Test Negative (no mutagenicity) N/A
Comet Assay (rat) Negative (no DNA damage) N/A

Biological Activity

1-(4-Benzoylphenyl)pent-1-en-3-one, a compound belonging to the class of benzophenones, has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C15H14OC_{15}H_{14}O and a molecular weight of 226.27 g/mol. Its structure features a pentene chain connected to a benzophenone moiety, which is significant for its biological activity.

Antimicrobial Activity

Research indicates that benzophenones exhibit a range of antimicrobial properties. A study highlighted that compounds similar to this compound demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Properties

The anticancer potential of this compound has been investigated in several studies. It has shown cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism includes induction of apoptosis through the activation of caspase pathways, leading to programmed cell death .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival.
  • Receptor Binding : It can bind to receptors that modulate cellular signaling pathways, influencing processes such as apoptosis and inflammation.

Case Studies

Several case studies have documented the effects of this compound in vitro and in vivo:

  • Case Study on Anticancer Activity : In a controlled study, MCF-7 cells treated with varying concentrations of this compound exhibited significant dose-dependent inhibition of cell growth, with IC50 values indicating potent cytotoxicity .
  • Antimicrobial Efficacy : Another study evaluated the compound's efficacy against pathogenic bacteria. Results showed that at concentrations above 50 µg/mL, there was a marked reduction in bacterial viability, suggesting its potential as a therapeutic agent .

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with other related compounds:

Compound Molecular Formula Antimicrobial Activity Anticancer Activity
This compoundC15H14OYesYes
4-MethoxybenzophenoneC15H14O2ModerateYes
BenzophenoneC13H10OLowModerate

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